molecular formula C16H14FN3O2 B2476841 2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide CAS No. 2034287-92-6

2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide

Cat. No.: B2476841
CAS No.: 2034287-92-6
M. Wt: 299.305
InChI Key: LYZOBSCPBJAKSH-UHFFFAOYSA-N
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Description

2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide (C₁₆H₁₄FN₃O₂; MW: 299.30 g/mol) is a benzamide derivative featuring a pyrazole ring substituted at the 1-position with an ethyl group and at the 4-position with a furan-3-yl moiety. The 2-fluorobenzamide group is linked to the ethyl chain via an amide bond . Key structural identifiers include the InChIKey LYZOBSCPBJAKSH-UHFFFAOYSA-N and SMILES C(NCCN1C=C(C2C=COC=2)C=N1)(=O)C1=CC=CC=C1F, which highlight the compound’s heterocyclic architecture and fluorine substitution .

Properties

IUPAC Name

2-fluoro-N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN3O2/c17-15-4-2-1-3-14(15)16(21)18-6-7-20-10-13(9-19-20)12-5-8-22-11-12/h1-5,8-11H,6-7H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYZOBSCPBJAKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCN2C=C(C=N2)C3=COC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan and pyrazole intermediates, followed by their coupling and subsequent functionalization to introduce the fluorine atom and the benzamide group. Specific reaction conditions, such as the choice of solvents, catalysts, and temperatures, are crucial for optimizing yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and the use of automated reactors can be employed to streamline the synthesis process. Additionally, purification methods like crystallization and chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the furan ring may yield furanones, while substitution of the fluorine atom may result in various substituted benzamides.

Scientific Research Applications

2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide involves its interaction with specific molecular targets and pathways. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The furan and pyrazole rings may also contribute to the compound’s overall bioactivity by interacting with biological macromolecules.

Comparison with Similar Compounds

N-(4-Bromo-3-(trifluoromethyl)phenyl)-4-(5-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-1-phenyl-1H-pyrazol-3-yl)benzamide (Compound 8h)

  • Structure : Features a pyrazole core substituted with a dihydrodioxin-phenyl group and a bromo-trifluoromethyl benzamide.
  • Properties : Melting point (99–102°C), IR peaks at 1651 cm⁻¹ (C=O) and 1614 cm⁻¹ (N–H), and a molecular weight of ~550 g/mol .
  • Comparison : The trifluoromethyl and bromine substituents enhance lipophilicity compared to the fluorine and furan groups in the target compound. The absence of an ethyl linker reduces conformational flexibility.

2-chloro-4-fluoro-N-(2-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzamide

  • Structure : Contains a pyridazine ring linked to pyrazole and a chloro-fluorobenzamide.
  • Properties : Molecular weight 360.77 g/mol, with chlorine and fluorine substituents enhancing electrophilicity .

Fluorinated Heterocyclic Benzamides

5-fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide

  • Structure : Combines a benzofuran core with oxadiazole and fluorinated substituents.
  • Properties : CAS 872868-48-9; oxadiazole improves metabolic resistance but reduces solubility .

4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Structure: Pyrazolo-pyrimidine core fused with a fluorophenyl chromenone and isopropyl benzamide.
  • Properties : MW 589.1 g/mol, melting point 175–178°C .
  • Comparison: The extended chromenone system increases planarity and π-π interactions but introduces steric bulk, contrasting with the compact furan-pyrazole motif in the target compound.

Benzamide Derivatives with Varied Linkers

2-fluoro-N-(4'-(furan-3-yl)-[1,1'-biphenyl]-2-yl)benzamide (A03)

  • Structure : Biphenyl linker between furan and benzamide.
  • Properties : 68% synthetic yield, suggesting favorable reactivity .
  • Comparison : The biphenyl spacer enhances aromaticity and may improve binding to hydrophobic pockets, whereas the ethyl-pyrazole linker in the target compound offers torsional flexibility for adaptive binding.

Implications for Research

  • Target Compound Advantages : The furan-pyrazole-ethyl architecture balances flexibility, aromaticity, and moderate molecular weight, making it suitable for central nervous system (CNS) targets where blood-brain barrier penetration is critical.
  • Limitations vs. Analogs : Lower molecular weight may reduce target affinity compared to bulkier derivatives like the pyrazolo-pyrimidine compound , but this trade-off enhances pharmacokinetic properties.

Biological Activity

2-fluoro-N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzamide is a complex organic compound that features a unique combination of functional groups, including a fluorine atom, furan, and pyrazole moieties. This structure suggests potential biological activity, particularly in medicinal chemistry, due to the known pharmacological properties of its constituent parts.

Chemical Structure and Properties

The compound's molecular formula is C15_{15}H16_{16}F1_{1}N3_{3}O, with a molecular weight of approximately 287.31 g/mol. The incorporation of the fluorine atom is anticipated to enhance the compound's stability and binding affinity to biological targets, which is crucial for its therapeutic potential.

Feature Description
Molecular Formula C15_{15}H16_{16}F1_{1}N3_{3}O
Molecular Weight 287.31 g/mol
Functional Groups Fluorine atom, furan ring, pyrazole ring, benzamide

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including those structurally related to this compound. For instance, compounds with similar pyrazole structures have demonstrated significant cytotoxic effects against various cancer cell lines.

  • Case Study 1 : A study reported that certain pyrazole derivatives exhibited IC50_{50} values ranging from 3.79 µM to 42.30 µM against MCF7 (breast cancer), SF-268 (brain cancer), and NCI-H460 (lung cancer) cell lines .
  • Case Study 2 : Another investigation into related compounds showed promising results with significant inhibition of cell proliferation in Hep-2 (laryngeal cancer) and P815 (mastocytoma) cell lines with IC50_{50} values of 3.25 mg/mL and 17.82 mg/mL respectively .

While specific mechanisms for this compound are not fully elucidated, the presence of both furan and pyrazole rings suggests interactions with various biological targets. Pyrazoles are known to act on kinases and other enzymes involved in cell signaling pathways critical for cancer progression.

Pharmacological Applications

The compound's structural features indicate potential applications in treating inflammatory diseases and as an analgesic agent. The furan and amide functionalities may contribute to its ability to modulate biological responses effectively.

Binding Affinity Studies

Research into the binding affinities of similar compounds has shown that modifications in structure can lead to varying degrees of interaction with target proteins. For instance, compounds containing a pyrazole ring have been noted for their efficacy as selective androgen receptor modulators (SARMs), which are particularly relevant in prostate cancer treatment .

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of the Pyrazole Ring : Starting with a furan derivative, the pyrazole ring can be synthesized through cyclization reactions involving hydrazine.
  • Fluorination : The introduction of the fluorine atom can be achieved through electrophilic fluorination techniques.
  • Benzamide Formation : The final step involves coupling the pyrazole-furan moiety to a benzamide core, often using palladium-catalyzed cross-coupling reactions.

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